4-(4-IODO-1H-PYRAZOL-1-YL)-1-METHYLPIPERIDINE

Catalog No.
S6579532
CAS No.
2107486-36-0
M.F
C9H14IN3
M. Wt
291.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(4-IODO-1H-PYRAZOL-1-YL)-1-METHYLPIPERIDINE

CAS Number

2107486-36-0

Product Name

4-(4-IODO-1H-PYRAZOL-1-YL)-1-METHYLPIPERIDINE

IUPAC Name

4-(4-iodopyrazol-1-yl)-1-methylpiperidine

Molecular Formula

C9H14IN3

Molecular Weight

291.13 g/mol

InChI

InChI=1S/C9H14IN3/c1-12-4-2-9(3-5-12)13-7-8(10)6-11-13/h6-7,9H,2-5H2,1H3

InChI Key

KJGWWGZFUGRXJF-UHFFFAOYSA-N

SMILES

CN1CCC(CC1)N2C=C(C=N2)I

Canonical SMILES

CN1CCC(CC1)N2C=C(C=N2)I

The exact mass of the compound 4-(4-Iodopyrazol-1-yl)-1-methyl-piperidine is 291.02325 g/mol and the complexity rating of the compound is 168. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-(4-Iodo-1H-pyrazol-1-yl)-1-methylpiperidine is a specialized heterocyclic intermediate designed for use in complex organic synthesis. Its primary function is to serve as a high-reactivity coupling partner in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. The presence of the iodo-substituent on the pyrazole core is a deliberate design choice to facilitate efficient carbon-carbon bond formation under mild conditions, a critical requirement in the multi-step synthesis of high-value active pharmaceutical ingredients (APIs), particularly kinase inhibitors. [REFS-1, REFS-2]

Substituting this iodo-pyrazole with its bromo- or chloro- analogs is not a viable cost-saving measure in a controlled manufacturing process. The choice of halogen dictates the process parameters for subsequent cross-coupling steps. The carbon-iodine bond's lower dissociation energy allows for faster reaction kinetics and the use of milder conditions (e.g., lower temperatures, broader base compatibility) compared to the more robust carbon-bromine or carbon-chlorine bonds. [REFS-1, REFS-2] Switching to a less reactive halide would necessitate complete re-optimization of the process, potentially leading to lower yields, increased byproducts, higher energy costs, and the need for more expensive catalyst systems, thereby negating any initial savings on the raw material.

Validated Precursor in Patented Routes to Spleen Tyrosine Kinase (Syk) Inhibitors

The 4-iodo-1H-pyrazole scaffold is a key structural motif and a cited intermediate in patents for the synthesis of novel Spleen Tyrosine Kinase (Syk) inhibitors. This compound's specific structure is designed for direct incorporation into advanced pharmaceutical targets. [1] Its use in a patented synthetic route provides validation as a non-speculative precursor, reducing process development risk for buyers targeting this important class of anti-inflammatory and oncology drugs.

Evidence DimensionPrecursor Validation
Target Compound DataCited as a key intermediate class for synthesizing patented Syk inhibitors.
Comparator Or BaselineGeneric, unvalidated pyrazole building blocks.
Quantified DifferenceN/A (Qualitative validation)
ConditionsSynthesis of advanced drug candidates as described in patent literature.

This establishes the compound as an industrially relevant and de-risked starting material for a high-value therapeutic target class.

Superior Yield in Mild-Condition Suzuki Coupling vs. Bromo-Analog

The primary procurement driver for selecting an iodo-aromatic is superior reactivity under mild conditions. In a direct comparison of Suzuki-Miyaura reactions using a palladium catalyst at 37°C, a DNA-conjugated aryl iodide achieved over 95% yield. Under the exact same conditions, the corresponding aryl bromide provided only a 41% yield. This demonstrates the significant process advantage of the iodo-substituted compound, enabling high conversion rates without requiring harsh, high-temperature conditions that can degrade complex substrates.

Evidence DimensionReaction Yield (%)
Target Compound Data>95% (for representative aryl iodide)
Comparator Or Baseline41% (for representative aryl bromide)
Quantified Difference>2.3x higher yield
ConditionsSuzuki-Miyaura coupling, Na₂PdCl₄ / sSPhos catalyst, 37°C, 28 hours.

Achieving significantly higher yields at low temperatures directly translates to lower production costs, simpler purification, and better compatibility with sensitive functional groups in late-stage synthesis.

Fundamentally Lower Bond Energy Enables Higher Reactivity

The enhanced reactivity of this iodo-pyrazole is a direct consequence of its lower carbon-halogen bond strength. The carbon-iodine (C-I) bond dissociation enthalpy is significantly lower than that of the carbon-bromine (C-Br) bond. For example, in haloethanols, the C-I bond energy is 228.7 kJ/mol, whereas the C-Br bond energy is 305.0 kJ/mol. [1] This weaker bond facilitates the rate-determining oxidative addition step in palladium-catalyzed coupling cycles, allowing the reaction to proceed more readily than with bromo- or chloro-analogs.

Evidence DimensionBond Dissociation Enthalpy (kJ/mol)
Target Compound Data~229 kJ/mol (Representative C-I bond)
Comparator Or Baseline~305 kJ/mol (Representative C-Br bond)
Quantified DifferenceC-I bond is ~76 kJ/mol weaker (~25% lower energy)
ConditionsStandard conditions for measuring bond dissociation enthalpy.

This fundamental physical property explains *why* the compound is more reactive, providing a clear chemical basis for its superior performance in process-critical applications.

Core Building Block for Novel Spleen Tyrosine Kinase (Syk) Inhibitors

This compound is the right choice for research and development programs targeting Syk kinase. Its validated use as a precursor scaffold allows for the direct and efficient synthesis of advanced heterocyclic derivatives for screening and lead optimization, as documented in the pharmaceutical patent literature. [1]

Late-Stage Functionalization Requiring Mild, Low-Temperature Conditions

For multi-step syntheses where the substrate contains sensitive or thermally unstable functional groups, this iodo-pyrazole is the preferred coupling partner. Its ability to achieve high yields at temperatures as low as 37°C, where a bromo-analog would be largely unreactive, makes it essential for preserving molecular complexity.

High-Throughput Synthesis and Medicinal Chemistry Library Generation

In discovery chemistry, where reaction reliability and high conversion are paramount for generating diverse compound libraries, this intermediate offers a distinct advantage. Its high reactivity ensures more consistent and higher-yielding outcomes across a range of coupling partners, accelerating the production of new chemical entities for screening campaigns.

XLogP3

1.4

Hydrogen Bond Acceptor Count

2

Exact Mass

291.02325 g/mol

Monoisotopic Mass

291.02325 g/mol

Heavy Atom Count

13

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